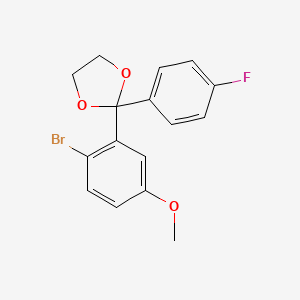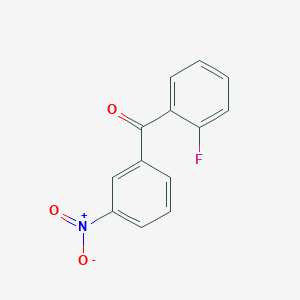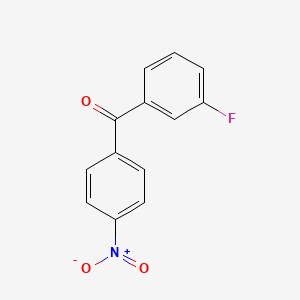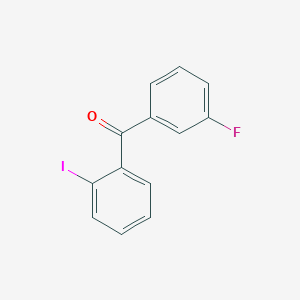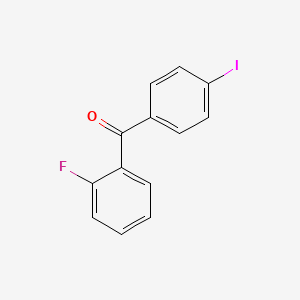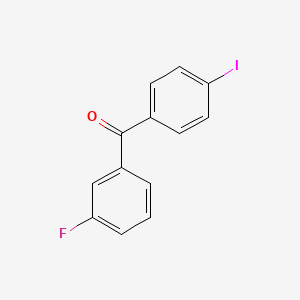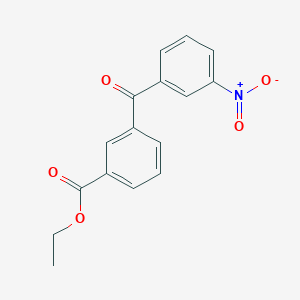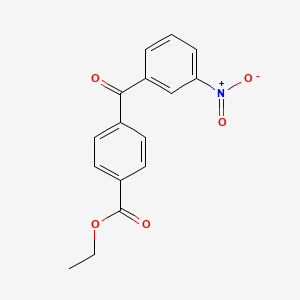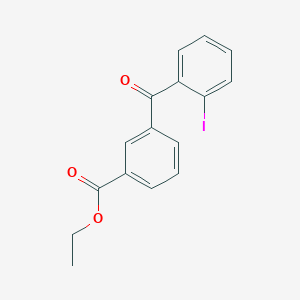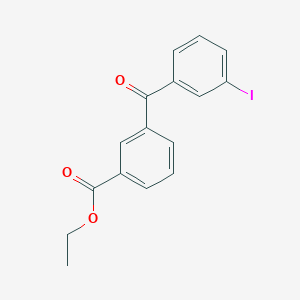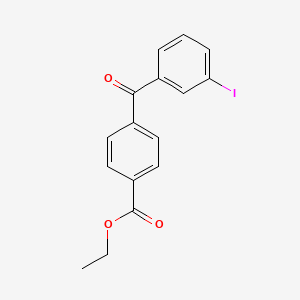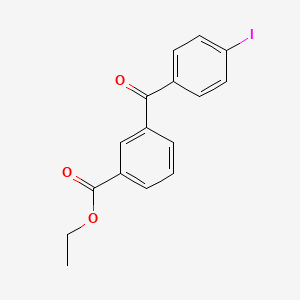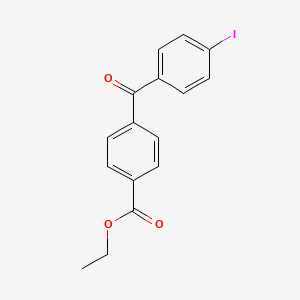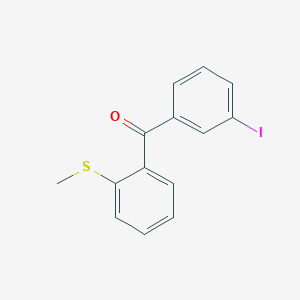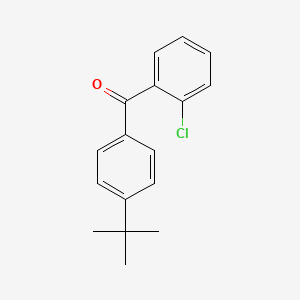
4-Tert-butyl-2'-chlorobenzophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Tert-butyl-2’-chlorobenzophenone is a chemical compound with the molecular formula C17H17ClO . It is used in various applications due to its unique properties .
Molecular Structure Analysis
The molecular structure of 4-Tert-butyl-2’-chlorobenzophenone consists of a benzophenone core with a tert-butyl group and a chlorine atom attached to it .Physical And Chemical Properties Analysis
4-Tert-butyl-2’-chlorobenzophenone has a molecular weight of 272.8 g/mol. It has a XLogP3-AA value of 5.6, indicating its lipophilicity .科学的研究の応用
Oxidation and Antioxidant Properties
Oxidation of Polyethylene Antioxidants : A study by Daun, Gilbert, and Giacin (1974) found that an oxidation product from a similar antioxidant, 2,6-Di-(tert-butyl)-4-methylphenol, used in polyethylene, can lead to discoloration of the material. This indicates the role of such compounds in material stability and aging processes (Daun, Gilbert, & Giacin, 1974).
Antioxidant Activity Analysis : Amorati et al. (2003) conducted a study on the antioxidant activity of related bisphenols, highlighting their role in preventing oxidative reactions in organic materials (Amorati, Lucarini, Mugnaini, & Pedulli, 2003).
Catalytic and Chemical Reactions
Phenol and Aniline Oxidations : Ratnikov and colleagues (2011) explored the use of tert-butylperoxy radical, generated using a catalyst, for the oxidation of phenols and anilines, which is crucial in various chemical synthesis processes (Ratnikov et al., 2011).
Hydrogenation in Supercritical Carbon Dioxide : Hiyoshi et al. (2007) investigated the hydrogenation of tert-butylphenols over a charcoal-supported rhodium catalyst, showing significant implications in chemical synthesis and materials science (Hiyoshi, Rode, Sato, Tetsuka, & Shirai, 2007).
Environmental and Toxicological Studies
Environmental Impact of Synthetic Phenolic Antioxidants : Liu and Mabury (2020) reviewed the environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants, highlighting the environmental and health implications of these compounds (Liu & Mabury, 2020).
Degradation in Water Treatment : Makhatova et al. (2019) studied the photocatalytic degradation of 4-tert-butylphenol in water, which is vital for understanding the removal of these compounds from water bodies (Makhatova, Ulykbanova, Sadyk, Sarsenbay, Atabaev, Inglezakis, & Poulopoulos, 2019).
Material Science Applications
Polyimides with Di-tert-butyl Side Groups : Chern and Twu (2009) reported on novel polyimides containing di-tert-butyl side groups, relevant for developing materials with specific thermal and dielectric properties (Chern, Twu, & Chen, 2009).
Stabilizers in Polymers : Mosnáček, Chmela, Theumer, Habicher, and Hrdlovič (2003) explored the use of combined phenol/amines as stabilizers in polypropylene, illustrating the importance of such compounds in enhancing material properties (Mosnáček, Chmela, Theumer, Habicher, & Hrdlovič, 2003).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
(4-tert-butylphenyl)-(2-chlorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO/c1-17(2,3)13-10-8-12(9-11-13)16(19)14-6-4-5-7-15(14)18/h4-11H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYIWUOZPUVJNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901211318 |
Source


|
| Record name | (2-Chlorophenyl)[4-(1,1-dimethylethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901211318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Tert-butyl-2'-chlorobenzophenone | |
CAS RN |
951889-04-6 |
Source


|
| Record name | (2-Chlorophenyl)[4-(1,1-dimethylethyl)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951889-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Chlorophenyl)[4-(1,1-dimethylethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901211318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

